molecular formula C10H10N2O2 B588680 3-(1H-Benzo[d]imidazol-5-yl)propanoic acid CAS No. 155049-54-0

3-(1H-Benzo[d]imidazol-5-yl)propanoic acid

Cat. No.: B588680
CAS No.: 155049-54-0
M. Wt: 190.202
InChI Key: AODOMGJHAKHUOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Benzo[d]imidazol-5-yl)propanoic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science. The structure of this compound consists of a benzimidazole ring attached to a propanoic acid moiety, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzo[d]imidazol-5-yl)propanoic acid typically involves the condensation of 1,2-phenylenediamine with a suitable carboxylic acid derivative. One common method is the reaction of 1,2-phenylenediamine with 3-bromopropanoic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzo[d]imidazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form benzimidazole N-oxides.

    Reduction: Reduction of the benzimidazole ring can lead to the formation of dihydrobenzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Benzimidazole N-oxides.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

3-(1H-Benzo[d]imidazol-5-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 3-(1H-Benzo[d]imidazol-5-yl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, benzimidazole derivatives are known to inhibit the activity of certain enzymes involved in DNA replication, making them potential anticancer agents. The exact molecular pathways involved can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride
  • 3-(5-Methoxy-1H-benzimidazol-2-yl)propanoic acid hydrochloride
  • 2-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride
  • 3-(1H-Pyrazol-1-yl)propanoic acid hydrochloride

Uniqueness

3-(1H-Benzo[d]imidazol-5-yl)propanoic acid is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its chemical reactivity and biological activity. The position of the substituent can affect the compound’s ability to interact with molecular targets, making it distinct from other benzimidazole derivatives.

Properties

IUPAC Name

3-(3H-benzimidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-10(14)4-2-7-1-3-8-9(5-7)12-6-11-8/h1,3,5-6H,2,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODOMGJHAKHUOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CCC(=O)O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20663439
Record name 3-(1H-Benzimidazol-6-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155049-54-0
Record name 3-(1H-Benzimidazol-6-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.